(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(5-methylpyrazin-2-yl)methanone (4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(5-methylpyrazin-2-yl)methanone
Brand Name: Vulcanchem
CAS No.: 2034463-61-9
VCID: VC4362739
InChI: InChI=1S/C19H19N5O/c1-13-7-21-18(9-20-13)19(25)24-11-14-5-3-4-6-16(14)17(12-24)15-8-22-23(2)10-15/h3-10,17H,11-12H2,1-2H3
SMILES: CC1=CN=C(C=N1)C(=O)N2CC(C3=CC=CC=C3C2)C4=CN(N=C4)C
Molecular Formula: C19H19N5O
Molecular Weight: 333.395

(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(5-methylpyrazin-2-yl)methanone

CAS No.: 2034463-61-9

Cat. No.: VC4362739

Molecular Formula: C19H19N5O

Molecular Weight: 333.395

* For research use only. Not for human or veterinary use.

(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(5-methylpyrazin-2-yl)methanone - 2034463-61-9

Specification

CAS No. 2034463-61-9
Molecular Formula C19H19N5O
Molecular Weight 333.395
IUPAC Name (5-methylpyrazin-2-yl)-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Standard InChI InChI=1S/C19H19N5O/c1-13-7-21-18(9-20-13)19(25)24-11-14-5-3-4-6-16(14)17(12-24)15-8-22-23(2)10-15/h3-10,17H,11-12H2,1-2H3
Standard InChI Key QZKHPLKTWBKONH-UHFFFAOYSA-N
SMILES CC1=CN=C(C=N1)C(=O)N2CC(C3=CC=CC=C3C2)C4=CN(N=C4)C

Introduction

Structural and Molecular Characteristics

Molecular Composition

The compound’s molecular formula is C₁₉H₁₉N₅O, with a methanone bridge linking the dihydroisoquinoline and pyrazine rings. Key structural features include:

  • Dihydroisoquinoline core: A partially saturated isoquinoline system with a methylpyrazole substituent at position 4.

  • 5-Methylpyrazine carbonyl: A pyrazine ring substituted with a methyl group and a ketone functional group.

The SMILES notation (CC1=CN=C(C=N1)C(=O)N2CC(C3=CC=CC=C3C2)C4=CN(N=C4)C) and InChIKey (QZKHPLKTWBKONH-UHFFFAOYSA-N) provide precise representations of its connectivity and stereochemistry .

Physicochemical Properties

PropertyValue
Molecular Weight333.4 g/mol
logP (Partition Coefficient)2.05
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Polar Surface Area63.8 Ų
Solubility (logSw)-2.36 (Poor aqueous solubility)

These properties indicate moderate lipophilicity and a balance between permeability and solubility, aligning with Lipinski’s Rule of Five for drug-likeness .

Synthesis and Chemical Reactivity

Synthetic Routes

The compound is synthesized via multi-step reactions, often involving:

  • Retrosynthetic disconnection: Breaking the molecule into simpler precursors like 1-methylpyrazole-4-amine and 5-methylpyrazine-2-carboxylic acid.

  • Coupling reactions: Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) to attach the pyrazole moiety to the dihydroisoquinoline core.

  • Methanone formation: Acylation using carbonylating agents such as phosgene or its substitutes .

Key Intermediates

  • 4-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline: Generated via alkylation of 1-methylpyrazole-4-amine with brominated isoquinoline precursors .

  • 5-Methylpyrazine-2-carbonyl chloride: Prepared by chlorination of 5-methylpyrazine-2-carboxylic acid, enabling acylation reactions .

Biological Activity and Mechanisms

Antioxidant Properties

The pyrazole ring’s electron-rich nature facilitates free radical scavenging. In DPPH assays, similar compounds show EC₅₀ values of 12–15 μM, comparable to ascorbic acid .

Neuropharmacological Activity

Dihydroisoquinoline derivatives modulate neurotransmitter receptors. This compound may interact with:

  • Dopamine D₂ receptors: Potential antipsychotic applications .

  • Serotonin transporters: Implicated in antidepressant effects .

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for optimizing pharmacokinetic properties:

  • Bioisosteric replacements: Substituting the pyrazine ring with triazines improves metabolic stability .

  • Prodrug derivatives: Esterification of the carbonyl group enhances oral bioavailability .

Patent Landscape

  • WO2018203691A1: Covers pyrimidine derivatives with similar structures for treating TYRO3-related diseases .

  • US10150760B2: Discloses triazole agonists of the APJ receptor, highlighting the therapeutic relevance of heterocyclic methanones .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator